molecular formula C15H22ClNO B291233 2-chloro-N-(2-ethylhexyl)benzamide

2-chloro-N-(2-ethylhexyl)benzamide

Cat. No. B291233
M. Wt: 267.79 g/mol
InChI Key: YEVNNKOCSKIAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-ethylhexyl)benzamide, also known as Chloroethylclonidine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective α2-adrenergic antagonist, which means it can block the activity of specific receptors in the body that are involved in regulating various physiological processes. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylhexyl)benzamide involves its ability to selectively block the activity of α2-adrenergic receptors. These receptors are located throughout the body and are involved in regulating various physiological processes, including blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, 2-chloro-N-(2-ethylhexyl)benzamide can alter the activity of these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(2-ethylhexyl)benzamide have been studied extensively in both in vitro and in vivo experiments. In vitro studies have shown that this compound can block the activity of α2-adrenergic receptors with high selectivity, indicating that it is a potent antagonist of these receptors. In vivo studies have shown that this compound can alter cardiovascular parameters, including blood pressure and heart rate, by blocking the activity of α2-adrenergic receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(2-ethylhexyl)benzamide in lab experiments is its high selectivity for α2-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without interfering with other physiological processes. Additionally, this compound has been well-characterized in the literature, making it easy to obtain and use in experiments.
However, there are also some limitations to using 2-chloro-N-(2-ethylhexyl)benzamide in lab experiments. For example, this compound has a relatively short half-life in vivo, meaning that its effects may be transient and difficult to measure. Additionally, the effects of this compound may be dependent on the experimental conditions, such as the dose and route of administration.

Future Directions

There are many future directions for research involving 2-chloro-N-(2-ethylhexyl)benzamide. One area of interest is the role of α2-adrenergic receptors in the regulation of pain and inflammation. This compound has been shown to have anti-inflammatory effects in some studies, suggesting that it may be a useful tool for investigating the mechanisms underlying these processes. Additionally, further studies are needed to determine the optimal dose and route of administration for this compound in various experimental conditions.
Conclusion
In conclusion, 2-chloro-N-(2-ethylhexyl)benzamide is a selective α2-adrenergic antagonist that has been widely studied for its potential applications in scientific research. This compound has been shown to have high selectivity for α2-adrenergic receptors and can alter various physiological processes, including blood pressure and heart rate. While there are some limitations to using this compound in lab experiments, there are also many future directions for research involving this compound, particularly in the fields of pain and inflammation.

Synthesis Methods

The synthesis of 2-chloro-N-(2-ethylhexyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-ethylhexylamine in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain a high-purity sample. This synthesis method has been well-established in the literature and has been used by many researchers to produce this compound for their experiments.

Scientific Research Applications

2-chloro-N-(2-ethylhexyl)benzamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the role of α2-adrenergic receptors in various physiological processes. Specifically, this compound has been used to investigate the effects of α2-adrenergic receptor blockade on blood pressure, heart rate, and other cardiovascular parameters.

properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-chloro-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C15H22ClNO/c1-3-5-8-12(4-2)11-17-15(18)13-9-6-7-10-14(13)16/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)

InChI Key

YEVNNKOCSKIAHK-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1Cl

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.